2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile
Description
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 2-position of the benzene ring and a 4-chlorophenylsulfanyl group at the 6-position. This structural motif combines aromatic nitrile functionality with sulfur-based substituents, which may confer unique electronic and steric properties. The sulfanyl (thioether) linkage and dual chlorine substituents likely enhance lipophilicity and influence binding interactions in biological systems, though further experimental validation is required.
Properties
IUPAC Name |
2-chloro-6-(4-chlorophenyl)sulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXMCFUSNMRWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 4-chlorophenylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatographic techniques and spectroscopic analysis, are employed to verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, with nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Primary amines are typically formed as reduction products.
Substitution Products: Various substituted benzene derivatives can be obtained through nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein binding.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Properties
- Lipophilicity : The sulfanyl group in the target compound increases lipophilicity (logP) compared to the polar sulfonyl or trifluoromethyl groups in analogs .
- Biological Activity : NPS S-2143 highlights how bulky substituents (e.g., naphthalene) enhance receptor affinity, whereas smaller groups (e.g., -CF₃) prioritize metabolic stability .
- Synthetic Complexity : The target compound’s synthesis likely involves nucleophilic aromatic substitution (similar to NPS S-2143’s epoxide ring-opening step ), while trifluoromethyl analogs may require fluorination reactions .
Biological Activity
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile is an organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C13H7Cl2NS
- Molecular Weight : 280.17 g/mol
- Functional Groups : Contains a chloro group, a sulfanyl group, and a benzonitrile structure.
The compound is synthesized from precursors such as vanillin and 4-chlorothiophenol through multi-step reactions that introduce the sulfanyl group into the benzonitrile framework. This structural composition is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial properties . It has been specifically evaluated against various bacterial strains, demonstrating moderate to excellent activity in some cases. For instance, it has been utilized in synthesizing pyridazine derivatives that also show antibacterial effects, highlighting its role as a precursor in drug development.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to active or allosteric sites, blocking substrate access or altering enzyme conformation.
- Signal Transduction Modulation : The compound potentially interacts with cellular receptors, influencing signal transduction pathways and affecting various cellular functions.
Study on Antibacterial Activity
In a study assessing the antibacterial efficacy of various compounds, this compound was tested against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that the compound has significant potential as an antibacterial agent.
Anti-inflammatory Potential
Another aspect of research has focused on the anti-inflammatory properties of related compounds, which may offer insights into the potential effects of this compound. Compounds with similar structures have shown promise in reducing inflammation in animal models, indicating that this compound could also exhibit similar effects through modulation of inflammatory pathways .
Summary of Research Applications
The diverse applications of this compound span several fields:
- Medicinal Chemistry : Investigated for potential therapeutic effects against bacterial infections.
- Organic Synthesis : Used as a building block for synthesizing more complex molecules with biological activity.
- Pharmaceutical Development : Explored for its role in developing new drugs targeting infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
